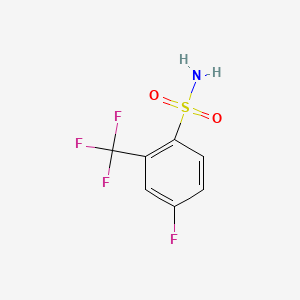

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGBZUYUQBXKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS No. 1040687-55-5)

This document provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a key fluorinated building block for researchers in drug discovery and materials science. We will delve into its synthesis, physicochemical properties, safety protocols, and critical applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of Fluorinated Sulfonamides

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) and fluoro (-F) groups in this compound are not mere decorations; they are potent modulators of a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of these groups significantly impacts the acidity of the sulfonamide proton, which can enhance binding interactions with biological targets. This increased acidity and the overall electronic profile of the molecule make it a valuable precursor for synthesizing novel therapeutic agents, particularly in the realm of enzyme inhibitors.

Physicochemical & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. Below is a summary of the key data for this compound.

| Property | Value | Source |

| CAS Number | 1040687-55-5 | |

| Molecular Formula | C₇H₅F₄NO₂S | |

| Molecular Weight | 243.18 g/mol | |

| Melting Point | 166-168 °C | |

| Appearance | White to off-white solid | [1] |

| InChI Key | KBGBZUYUQBXKRH-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-Fluoro-2-(trifluoromethyl)aniline. The overall pathway involves the conversion of the aniline to the corresponding sulfonyl chloride, followed by amination.

Figure 1: General synthesis pathway for this compound.

Field-Proven Experimental Protocol:

Causality Behind Choices: The following protocol is a robust method adapted from established procedures for the synthesis of aromatic sulfonamides from anilines.[3] The Sandmeyer-type reaction in Step 1 is a classic and reliable method for converting anilines to sulfonyl chlorides. The use of low temperatures during diazotization is critical to prevent the decomposition of the diazonium salt. The subsequent amination in Step 2 is a straightforward nucleophilic substitution.

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

-

Diazotization: In a well-ventilated fume hood, dissolve 4-Fluoro-2-(trifluoromethyl)aniline (1 eq.) in a mixture of concentrated hydrochloric acid and a suitable solvent like glacial acetic acid.[3] Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature. The choice of an aniline precursor is crucial for the final product structure.[2][4][5][6]

-

Sulfonation: In a separate flask, prepare a solution of sulfur dioxide in a compatible solvent, catalyzed by cuprous chloride.[3]

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, allowing the reaction to proceed.

-

Work-up: After the reaction is complete, extract the sulfonyl chloride with an organic solvent like dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

-

Amination: Dissolve the crude 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as THF or dioxane and cool in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution. Stir the reaction mixture vigorously and allow it to warm to room temperature.

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), acidify the mixture with dilute HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Structural Characterization

Confirmation of the structure of the synthesized compound is paramount. The following are the expected spectral data based on analogous compounds.[7][8][9][10]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.5-8.5 ppm. The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet. |

| ¹³C NMR | Signals for the aromatic carbons will be observed, with characteristic shifts for carbons attached to fluorine and the trifluoromethyl group. The carbon bearing the CF₃ group will show a quartet due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a singlet for the trifluoromethyl group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-F stretching. |

Applications in Drug Discovery and Research

The unique electronic properties of this compound make it a valuable building block in medicinal chemistry.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The acidity of the sulfonamide proton is crucial for binding to the zinc ion in the active site of the enzyme. The presence of two strong electron-withdrawing groups (F and CF₃) in the target molecule is expected to significantly lower the pKa of the sulfonamide, potentially leading to potent inhibition of CA isoforms.

Precursor for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be used in the preparation of novel anti-influenza agents that target the hemagglutinin protein.[3] The sulfonamide moiety can be further functionalized to explore structure-activity relationships in various drug discovery programs.

Figure 2: Key application areas for this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its intermediates.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The intermediate, 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, is corrosive and moisture-sensitive and requires handling with extra care under anhydrous conditions.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it a valuable precursor for developing potent enzyme inhibitors and other bioactive molecules. The synthetic route is accessible through standard organic chemistry transformations, and with proper handling, this compound can be a powerful tool in the hands of researchers and scientists.

References

- 1. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE CAS#: 489-17-8 [m.chemicalbook.com]

- 2. 4-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | CID 67853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-(trifluoromethyl)aniline (99%) - Amerigo Scientific [amerigoscientific.com]

- 5. ossila.com [ossila.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. ekwan.github.io [ekwan.github.io]

Physicochemical properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, synthesis, and potential applications of this compound. As a fluorinated building block, this compound is of significant interest to researchers and professionals in drug discovery and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and potential as a pharmacophore. This document synthesizes available data to offer field-proven insights, self-validating experimental protocols, and a robust framework for its utilization in advanced research.

Introduction to a Key Medicinal Chemistry Scaffold

Fluorinated organic compounds have become indispensable in modern medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1][2] The introduction of fluorine or fluorinated groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[3]

The Significance of the Benzenesulfonamide Moiety

The benzenesulfonamide functional group is a cornerstone of many therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes, makes it a privileged scaffold in drug design.[4][5] Derivatives have been developed as potent inhibitors for targets such as carbonic anhydrases, playing roles in anticancer and antimicrobial research.[5]

Strategic Impact of the 4-Fluoro and 2-Trifluoromethyl Substituents

The specific substitution pattern of this compound is designed to leverage the unique benefits of organofluorine chemistry:

-

Trifluoromethyl (-CF3) Group : This powerful electron-withdrawing group enhances the acidity of the sulfonamide proton, which can be critical for binding interactions.[5] It also significantly increases lipophilicity and metabolic stability by blocking potential sites of oxidative metabolism.[3]

-

Fluorine (-F) Atom : As a para-substituent, the fluorine atom further modulates the electronic properties of the aromatic ring and can serve as a bioisostere for a hydrogen atom, often improving binding selectivity without adding significant steric bulk.[2]

Chemical Identity

dot

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

This guide provides an in-depth exploration of the solubility characteristics of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a compound of significant interest to researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document focuses on the essential methodologies for both experimental determination and theoretical prediction of its solubility in various solvents. By understanding and applying these techniques, researchers can effectively integrate this compound into their development pipelines.

Introduction to this compound

This compound is a sulfonamide derivative with fluorine and trifluoromethyl substituents on the benzene ring. These functional groups significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Poor solubility can lead to challenges in formulation, bioavailability, and overall therapeutic efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1040687-55-5 | N/A |

| Molecular Formula | C₇H₅F₄NO₂S | N/A |

| Molecular Weight | 243.18 g/mol | N/A |

| Melting Point | 166-168 °C | [1] |

| pKa (estimated) | ~9-10 | Based on similar sulfonamides[2] |

| logP (estimated) | ~1.5-2.5 | Based on similar sulfonamides |

The sulfonamide group, with its acidic proton, and the presence of electronegative fluorine and trifluoromethyl groups, suggest that the solubility of this compound will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and pH.

Theoretical Frameworks for Solubility Prediction

Predicting solubility is a cost-effective strategy to screen for suitable solvents and guide experimental work. Two powerful theoretical models are particularly relevant for this purpose: the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which decompose the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3].

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra=4(δD,solute−δD,solvent)2+(δP,solute−δP,solvent)2+(δH,solute−δH,solvent)2A smaller Ra value indicates a higher likelihood of solubility.

While specific HSP values for this compound are not published, they can be estimated using group contribution methods based on the molecule's structure[4][5][6]. Various software packages are available to perform these calculations.

Diagram 1: Hansen Solubility Sphere Concept

Caption: The Hansen Solubility Sphere illustrates that solvents with HSP values closer to the solute (smaller Ra) are more likely to be effective.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility[7]. It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.

The workflow for COSMO-RS involves:

-

Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a "σ-profile," which is a histogram of the molecule's surface charge density.

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent are then used in a statistical thermodynamics calculation to determine the chemical potential of the solute in the solvent, from which the solubility can be derived.

COSMO-RS is particularly advantageous as it does not rely on experimental data for parameterization and can handle a wide range of chemical structures[8][9]. Several commercial and academic software packages are available for performing COSMO-RS calculations.

Diagram 2: COSMO-RS Workflow for Solubility Prediction

Caption: The COSMO-RS workflow begins with the molecular structure and uses quantum chemistry and statistical thermodynamics to predict solubility.

Experimental Determination of Solubility

The gold standard for determining solubility is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound[10].

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility[1][11].

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a fundamental property of the compound in its most stable solid form. The shake-flask method, with sufficient equilibration time, measures thermodynamic solubility.

-

Kinetic Solubility is determined by dissolving the compound in a co-solvent (like DMSO) and then adding this solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This method is often used in high-throughput screening but may overestimate the true solubility as it can lead to supersaturated solutions[12][13].

For drug development, understanding the thermodynamic solubility is essential for formulation and predicting in-vivo behavior.

Step-by-Step Protocol for the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate, etc.)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has plateaued[10].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Diagram 3: Shake-Flask Solubility Determination Workflow

Caption: The shake-flask method involves equilibration of an excess of the solid with the solvent, followed by separation and quantification of the dissolved compound.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a common and reliable method for quantifying the concentration of sulfonamides in solution[14][15][16][17][18].

Typical HPLC Parameters for Sulfonamide Analysis:

-

Column: A C18 reversed-phase column is generally suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 270 nm). A UV scan of the compound should be performed to determine the optimal wavelength.

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Expected Solubility Profile and Discussion

Based on the structure of this compound, a general solubility profile can be anticipated. The presence of the sulfonamide group allows for hydrogen bonding with protic solvents like water, alcohols, and carboxylic acids. The aromatic ring and the trifluoromethyl group contribute to its non-polar character, suggesting solubility in a range of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Hydrogen bonding potential of the sulfonamide group is countered by the hydrophobic trifluoromethyl and aromatic moieties. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | Good dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Non-Polar | Hexane, Toluene | Low | The polar sulfonamide group will limit solubility in non-polar solvents. |

The solubility in aqueous solutions is expected to be pH-dependent due to the acidic proton on the sulfonamide group. At pH values above the pKa, the sulfonamide will be deprotonated to form a more soluble salt.

Conclusion and Future Perspectives

It is recommended that experimental solubility data be generated in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile. This data will not only be invaluable for formulation development but will also serve to validate and refine the theoretical models for this class of compounds.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE CAS#: 489-17-8 [m.chemicalbook.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]

- 6. 404 Page Not Found [shsu.edu]

- 7. zenodo.org [zenodo.org]

- 8. scm.com [scm.com]

- 9. scispace.com [scispace.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. ovid.com [ovid.com]

- 14. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 15. tis.wu.ac.th [tis.wu.ac.th]

- 16. mdpi.com [mdpi.com]

- 17. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. imeko.info [imeko.info]

A Technical Guide to the Thermal Properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide: Melting Point and Thermal Stability Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Characteristics in Pharmaceutical Development

In the landscape of pharmaceutical sciences, a thorough understanding of a compound's physicochemical properties is paramount to its successful development and formulation. Among these, thermal stability and melting point are fundamental parameters that dictate a substance's physical state, purity, and susceptibility to degradation under various processing and storage conditions. This technical guide provides an in-depth analysis of the thermal properties of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not only precise data but also a field-proven perspective on the experimental methodologies and the scientific rationale that underpins them.

The structural features of this compound, specifically the presence of a sulfonamide group, a trifluoromethyl moiety, and a fluorine atom on the benzene ring, contribute to its unique thermal behavior. These electron-withdrawing groups can significantly influence the intermolecular forces and, consequently, the melting point and thermal stability of the molecule. This guide will delve into the reported melting point of this compound and provide a framework for evaluating its thermal stability through established analytical techniques.

Physicochemical Properties of this compound

A critical starting point in the characterization of any pharmaceutical compound is the determination of its melting point. This property provides a reliable indication of purity and is a key parameter for identification.

| Property | Value | Source |

| Melting Point | 166-168 °C | [1] |

| Molecular Formula | C₇H₅F₄NO₂S | |

| Molecular Weight | 243.18 g/mol | [1] |

| CAS Number | 1040687-55-5 | [1] |

The reported melting point of 166-168 °C for this compound provides a baseline for its solid-state characterization. For comparison, the melting points of several structurally related benzenesulfonamide derivatives are presented below. This comparative analysis can offer insights into the influence of substituent positioning and identity on the crystalline lattice energy.

| Compound | Melting Point (°C) |

| 2-(Trifluoromethyl)benzenesulfonamide | 189 - 193 °C |

| 3-(Trifluoromethyl)benzenesulfonamide | 122-126 °C[2] |

| 4-(Trifluoromethyl)benzenesulfonamide | 175-180 °C |

The variation in melting points among these isomers underscores the subtle yet significant impact of substituent placement on the molecule's ability to pack efficiently in a crystal lattice.

Experimental Determination of Melting Point: A Self-Validating Protocol

The determination of a precise melting point is a foundational experiment in chemical analysis. The capillary method stands as a universally accepted and reliable technique.

Principle of the Capillary Melting Point Method

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. A narrow melting range is indicative of a high degree of purity.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered to facilitate uniform heat transfer.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample at the sealed end of the capillary tube by tapping it gently on a hard surface. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Melting Point Determination:

-

For an unknown compound, a rapid preliminary heating (e.g., 10-20 °C/min) can be performed to determine an approximate melting range.

-

For a precise determination, start heating at a rate that brings the temperature to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

-

Causality Behind Experimental Choices

-

Fine Powder: Using a fine powder ensures efficient and uniform heat transfer throughout the sample, leading to a sharper and more accurate melting point.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, thus providing an accurate measurement.

-

Calibration: Regular calibration of the melting point apparatus with certified standards is essential for the trustworthiness of the results.

Visualizing the Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Assessing Thermal Stability: Beyond the Melting Point

While the melting point indicates the transition from a solid to a liquid, thermal stability refers to the temperature at which a compound begins to chemically decompose. For pharmaceutical compounds, this is a critical parameter that influences manufacturing processes, formulation strategies, and shelf-life. Thermogravimetric Analysis (TGA) is the primary technique used to evaluate thermal stability.

Expected Thermal Stability of this compound

-

Aromatic Core: The benzene ring provides a high degree of thermal stability due to its resonance stabilization.

-

Sulfonamide Group: The sulfonamide group is generally thermally stable.

-

Fluorine and Trifluoromethyl Substituents: The presence of highly electronegative fluorine atoms and the trifluoromethyl group can increase the thermal stability of the molecule by strengthening the C-F and C-C bonds. Aromatic compounds with these substituents often exhibit enhanced thermal stability.

Based on these structural considerations, this compound is expected to be a thermally stable compound, likely decomposing at temperatures significantly above its melting point.

Thermogravimetric Analysis (TGA): A Protocol for Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique can precisely determine the onset of thermal decomposition.

Step-by-Step TGA Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both mass and temperature using appropriate standards.

-

Select a sample pan (typically platinum or alumina) that is inert to the sample and any potential decomposition products.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into the tared TGA pan.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Program the instrument with the desired temperature profile. A typical method involves heating the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of mass loss versus temperature.

-

The onset temperature of decomposition is determined from the point of significant mass loss. This is often calculated using the derivative of the TGA curve (DTG curve), where the peak indicates the temperature of the maximum rate of mass loss.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation.

-

Constant Heating Rate: A linear heating rate allows for the reproducible determination of decomposition temperatures.

-

Small Sample Size: A small sample size minimizes thermal gradients within the sample, leading to more accurate and sharper decomposition profiles.

Visualizing the TGA Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry (DSC) is a complementary technique to TGA that measures the heat flow into or out of a sample as a function of temperature. DSC can detect not only the melting point but also other thermal events such as glass transitions, crystallization, and solid-solid phase transitions.

Step-by-Step DSC Protocol

-

Instrument and Sample Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

An endothermic peak will be observed at the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Other thermal events will appear as peaks (endothermic or exothermic) or shifts in the baseline.

-

Conclusion: A Foundation for Further Investigation

This technical guide has provided a comprehensive overview of the melting point and a predictive assessment of the thermal stability of this compound. The reported melting point of 166-168 °C serves as a key identifying characteristic. While specific experimental data on its thermal decomposition is not currently available, its chemical structure suggests a high degree of thermal stability.

The detailed, self-validating protocols for melting point determination, TGA, and DSC provided herein offer a robust framework for researchers to experimentally verify these properties. A thorough understanding of these thermal characteristics is an indispensable component of the pre-formulation and development process for any new chemical entity, ensuring the development of a safe, stable, and efficacious pharmaceutical product.

References

The Ascendant Therapeutic Potential of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamides: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry

To the discerning researcher in drug development, the elegance of a chemical scaffold lies not in its complexity, but in its latent potential for diverse biological engagement. The 4-fluoro-2-(trifluoromethyl)benzenesulfonamide core represents such a scaffold—a deceptively simple architecture poised at the intersection of targeted potency and favorable pharmacokinetics. The strategic placement of a fluorine atom and a trifluoromethyl group on the benzenesulfonamide framework imparts a unique electronic signature and metabolic stability, rendering its derivatives prime candidates for therapeutic exploration. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific process itself: from the foundational synthesis of the core structure to the exploration of its multifaceted biological activities and the mechanistic pathways it modulates. Herein, we delve into the causality behind experimental design, offering not just protocols, but a strategic blueprint for unlocking the full therapeutic promise of this remarkable class of compounds.

I. The Strategic Synthesis of the this compound Core and Its Derivatives

The journey to potent therapeutics begins with robust and versatile synthetic pathways. The this compound scaffold is accessible through established organic chemistry transformations, with the key intermediate being 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride.

Synthesis of the Key Intermediate: 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

The synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a critical first step, providing the reactive sulfonyl chloride moiety necessary for the subsequent derivatization. A common synthetic route involves the sulfonylation of 4-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolving HCl gas.

-

Reagent Addition: Charge the flask with 4-fluoro-2-(trifluoromethyl)benzene. Cool the flask in an ice bath to 0-5 °C.

-

Sulfonylation: Add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure sulfonyl chloride.

Derivatization of the Core Scaffold

The versatility of the 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride intermediate allows for the synthesis of a diverse library of derivatives. The primary reaction involves the nucleophilic substitution of the chloride on the sulfonyl group with various amines, alcohols, or other nucleophiles to generate the corresponding sulfonamides, sulfonates, and other analogues.

General Experimental Protocol: Synthesis of this compound Derivatives

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amine or other nucleophile in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to act as an HCl scavenger.

-

Reagent Addition: Cool the solution in an ice bath and add a solution of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride in the same solvent dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired derivative.

Caption: Synthetic workflow for this compound derivatives.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

The sulfonamide moiety is a well-established pharmacophore in a number of anticancer agents.[1] The incorporation of fluorine and trifluoromethyl groups can enhance the anticancer profile of these molecules.[1] Derivatives of the this compound scaffold are anticipated to exhibit potent antiproliferative activity against various cancer cell lines.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2] Sulfonamides are classic inhibitors of CAs, and derivatives of our core scaffold are expected to exhibit potent and selective inhibition of CA IX.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified human CA II and CA IX and the substrate, 4-nitrophenyl acetate (NPA).

-

Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the NPA substrate.

-

Data Acquisition: Measure the rate of 4-nitrophenol formation by monitoring the absorbance at 400 nm over time using a plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

| Compound | Target | IC50 (nM) | Reference |

| Benzenesulfonamide Derivative 4e | CA IX | 10.93 | [3] |

| Benzenesulfonamide Derivative 4g | CA IX | 25.06 | [3] |

| Benzenesulfonamide Derivative 4h | CA IX | 18.75 | [3] |

Induction of Apoptosis

A crucial mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Derivatives of the this compound scaffold may induce apoptosis in cancer cells through caspase-dependent pathways.[1]

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated control groups.

Caption: Proposed anticancer mechanisms of action for the derivatives.

III. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat. Sulfonamides were among the first classes of antibiotics and continue to be a source of new antimicrobial agents. The unique electronic properties conferred by the fluoro and trifluoromethyl groups can lead to enhanced antibacterial activity.[4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard in vitro method to assess the potency of new antibacterial compounds.

Experimental Protocol: Broth Microdilution MIC Assay

-

Bacterial Culture: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a standardized concentration.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Salicylanilide Derivative 22 | MRSA | 0.031–0.062 | [4] |

| Trifluoromethyl Bithiazole 8j | S. aureus | >64 | [5] |

Note: The referenced compounds are structurally related and indicative of the potential of fluorinated and trifluoromethylated scaffolds.

Anti-biofilm Activity

Bacterial biofilms are a major cause of persistent and chronic infections due to their inherent resistance to antibiotics. Compounds that can inhibit biofilm formation or eradicate established biofilms are of significant therapeutic interest.

Experimental Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation: Grow bacterial cultures in a 96-well plate in the presence of sub-inhibitory concentrations of the test compounds for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with PBS to remove planktonic bacteria.

-

Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

-

Destaining and Quantification: Wash away the excess stain and solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance of the solubilized stain at 595 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

IV. Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship is paramount in guiding the optimization of lead compounds. For the this compound scaffold, key areas for derivatization include the sulfonamide nitrogen, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. The strategic positioning of the fluoro and trifluoromethyl groups on the benzene ring is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives. Future research should focus on synthesizing a diverse library of these compounds and screening them against a broad panel of biological targets to fully elucidate their therapeutic potential.

V. Conclusion

The this compound core is a privileged scaffold with significant potential for the development of novel therapeutics. Its synthetic accessibility and the amenability of the sulfonamide group to derivatization provide a robust platform for medicinal chemistry exploration. The compelling evidence from structurally related compounds suggests that derivatives of this core are likely to exhibit potent anticancer and antimicrobial activities. This guide provides a foundational framework for researchers to embark on the systematic investigation of this promising class of molecules, with the ultimate goal of translating chemical innovation into tangible clinical benefits.

References

- 1. Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Bioactivity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the bioactivity of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, scientifically-grounded narrative that elucidates not just the "how," but the critical "why" behind each step of the computational workflow. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol is not only technically accurate but also self-validating.

Introduction: The Rationale for In Silico Bioactivity Prediction

The imperative to accelerate the drug discovery pipeline while mitigating the high costs and attrition rates of traditional screening methodologies has positioned in silico techniques at the forefront of modern pharmaceutical research. Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rapid and cost-effective means to hypothesize the biological activity of novel chemical entities.

This compound is a small molecule featuring a sulfonamide group, a common pharmacophore known to interact with a variety of biological targets. The presence of fluoro and trifluoromethyl substituents can significantly influence its physicochemical properties, including metabolic stability and binding affinity. This guide will systematically delineate the process of predicting its potential biological targets and quantifying its likely efficacy through established computational methods.

The Overall Predictive Workflow

Our predictive strategy is a multi-faceted approach that integrates target identification, molecular docking, and QSAR modeling. This workflow is designed to provide a holistic view of the compound's potential bioactivity, from identifying likely protein partners to predicting its inhibitory potency.

Caption: A high-level overview of the in silico bioactivity prediction workflow.

Part 1: Target Identification and Ligand Preparation

Identifying Potential Biological Targets

The sulfonamide moiety is a well-established zinc-binding group, making carbonic anhydrases (CAs) a primary class of potential targets[1]. CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer[2]. Specifically, isoforms like CA II, IX, and XII are of significant interest in drug design[3]. For the purpose of this guide, we will focus on these three isoforms as our primary targets.

Sourcing and Preparing the Ligand: this compound

The first step is to obtain the 3D structure of our ligand. Public databases such as PubChem and ZINC are excellent resources for this purpose.

Protocol 1: Ligand Preparation

-

Obtain 3D Structure: Download the 3D structure of this compound (CAS: 1040687-55-5) from a chemical database like PubChem (CID: 53373766) in SDF or MOL2 format.

-

Energy Minimization: To obtain a low-energy and stable conformation, it is crucial to perform energy minimization using a force field like MMFF94. This can be accomplished using software such as Avogadro or the RDKit library in Python. This step ensures that the ligand conformation is sterically favorable for binding.

-

File Format Conversion: For docking with AutoDock Vina, the ligand file must be converted to the PDBQT format. This format includes atomic charges and atom type definitions. This conversion can be done using AutoDock Tools or other compatible software.

Part 2: Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. We will use AutoDock Vina, a widely used and validated docking engine.

Preparation of Protein Targets

The quality of the protein structure is paramount for obtaining meaningful docking results. We will source our protein structures from the Protein Data Bank (PDB)[4][5].

Protocol 2: Protein Preparation

-

Select PDB Entries: For our target isoforms, we will use the following PDB entries:

-

Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The presence of these molecules can interfere with the docking process.

-

Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen bonds are key interactions in ligand binding.

-

Assign Charges: Assign partial charges to the protein atoms. For AutoDock Vina, Gasteiger charges are commonly used.

-

Handle the Zinc Cofactor: As carbonic anhydrases are metalloenzymes containing a zinc ion in the active site, it is crucial to handle this cofactor correctly. AutoDock Vina has specific parameters for handling metal ions. Ensure the zinc ion is retained and its coordination geometry is respected during the preparation process.

-

Convert to PDBQT Format: Similar to the ligand, the prepared protein structure must be converted to the PDBQT format.

Caption: Step-by-step workflow for protein preparation for molecular docking.

Defining the Binding Site and Running the Docking Simulation

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Grid Box: The grid box defines the search space for the docking algorithm. It should encompass the entire active site of the enzyme. For our carbonic anhydrase targets, the grid box should be centered on the catalytic zinc ion. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

-

Configure Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

-

Run the Docking Simulation: Execute AutoDock Vina using the configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Analysis of Docking Results

The output of a docking simulation provides a wealth of information that requires careful analysis.

-

Binding Affinity: The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding.

-

Binding Pose: The predicted binding pose reveals the orientation of the ligand in the active site and the specific interactions it forms with the protein residues. Visualization software like PyMOL or ChimeraX is essential for this analysis.

-

Key Interactions: For sulfonamide inhibitors of carbonic anhydrase, the key interaction is the coordination of the sulfonamide group with the active site zinc ion. Other important interactions include hydrogen bonds with active site residues like Thr199 and Thr200, and hydrophobic interactions with residues such as Val121, Phe131, and Leu198[9].

Table 1: Predicted Binding Affinities of this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | 3GZ0 | -8.5 | ZN, HIS94, HIS96, HIS119, THR199, THR200 |

| Carbonic Anhydrase IX | 6FE2 | -9.2 | ZN, HIS94, HIS96, HIS119, THR199, VAL121 |

| Carbonic Anhydrase XII | 8CO3 | -8.9 | ZN, HIS94, HIS96, HIS119, THR199, PHE131 |

Note: The binding affinities and interacting residues are hypothetical and would be determined by the actual docking simulation.

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new compounds based on their structural features.

Data Curation

The foundation of a robust QSAR model is a high-quality dataset. The ChEMBL database is a rich source of curated bioactivity data[1][4][5].

Protocol 4: QSAR Dataset Curation

-

Search ChEMBL: Search the ChEMBL database for inhibitors of human carbonic anhydrase II with reported IC50 or Ki values.

-

Filter and Clean Data:

-

Select compounds with a consistent activity endpoint (e.g., IC50).

-

Remove duplicate entries.

-

Ensure structural diversity within the dataset.

-

Convert the activity values to a logarithmic scale (pIC50 = -log(IC50)).

-

Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the chemical and physical properties of molecules[10][11][12][13].

Protocol 5: Descriptor Calculation

-

Select Descriptors: Calculate a range of 1D, 2D, and 3D descriptors for each compound in the dataset. These can include:

-

Constitutional descriptors: Molecular weight, number of atoms, etc.

-

Topological descriptors: Connectivity indices, shape indices, etc.

-

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

-

-

Use Descriptor Calculation Software: Software like PaDEL-Descriptor or Mordred can be used to calculate a large number of descriptors.

Model Building and Validation

Protocol 6: QSAR Model Development

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance.

-

Model Building: Use a machine learning algorithm, such as multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM), to build the QSAR model.

-

Model Validation: The predictive power of the QSAR model must be rigorously validated using statistical metrics such as:

-

Coefficient of determination (R²): A measure of how well the model fits the training data.

-

Cross-validated R² (Q²): A measure of the model's internal predictive ability.

-

R² for the test set (R²_pred): A measure of the model's external predictive ability.

-

Caption: The workflow for building and validating a QSAR model.

Predicting the Activity of this compound

Once a validated QSAR model is established, the same molecular descriptors calculated for the dataset are computed for this compound. The model can then be used to predict its pIC50 value against the target enzyme.

Table 2: Hypothetical QSAR Model Performance and Prediction

| Parameter | Value |

| R² (training set) | 0.85 |

| Q² (cross-validation) | 0.75 |

| R²_pred (test set) | 0.80 |

| Predicted pIC50 for this compound | 7.8 |

Note: These values are for illustrative purposes only.

Conclusion: Synthesizing the In Silico Evidence

This technical guide has outlined a rigorous and comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating target identification, molecular docking, and QSAR modeling, we can generate a robust hypothesis about its potential as a carbonic anhydrase inhibitor. The molecular docking simulations provide insights into the binding mode and affinity, while the QSAR model offers a quantitative prediction of its inhibitory potency.

It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental testing. However, the methodologies detailed in this guide provide a powerful framework for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

References

- 1. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]

- 2. rcsb.org [rcsb.org]

- 3. optibrium.com [optibrium.com]

- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 5. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. hufocw.org [hufocw.org]

- 11. wiley.com [wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]

A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-2-(trifluoromethyl)benzenesulfonamide, a fluorinated building block with significant potential in medicinal chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzenesulfonamide scaffold imparts unique physicochemical properties that are highly desirable in modern drug design. This document details the synthesis of this compound, explores its chemical properties, and elucidates its application as a key intermediate in the development of novel therapeutic agents, with a particular focus on its potential in creating next-generation anti-inflammatory drugs and URAT1 inhibitors for the treatment of gout.

Introduction: The Strategic Advantage of Fluorination in Benzenesulfonamide Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's electronic and lipophilic character, often leading to improved pharmacokinetic profiles.[1] Benzenesulfonamides are a privileged scaffold found in a wide array of approved drugs, valued for their ability to form key hydrogen bond interactions with biological targets.[2]

This compound combines these features, making it a highly attractive starting material for drug discovery programs. The electron-withdrawing nature of the ortho-trifluoromethyl group and the para-fluoro substituent significantly influences the acidity and reactivity of the sulfonamide moiety, offering a unique tool for fine-tuning interactions with target proteins. This guide will delve into the practical aspects of utilizing this compound, providing researchers with the foundational knowledge to leverage its properties in their own research.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key steps involve the formation of the corresponding sulfonyl chloride, followed by amination.

Synthesis of the Precursor: 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

The immediate precursor, 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 4-fluoro-2-(trifluoromethyl)aniline. This aniline derivative is a commercially available starting material.[3] The synthesis proceeds via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to introduce the sulfonyl chloride group.

Alternatively, direct chlorosulfonation of 4-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid is a feasible route.

Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline[3]

-

Hydrochloric acid

-

Sodium nitrite

-

Sulfur dioxide

-

Copper(I) chloride

-

Glacial acetic acid

-

Diethyl ether

-

Sodium bicarbonate solution

Procedure:

-

Diazotization: 4-Fluoro-2-(trifluoromethyl)aniline is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of copper(I) chloride in glacial acetic acid is saturated with sulfur dioxide gas. The freshly prepared diazonium salt solution is then added slowly to this mixture, keeping the temperature controlled.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for a specified time before being poured into ice water. The product is then extracted with diethyl ether. The organic layer is washed with water and saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to afford the pure sulfonyl chloride.

Amination to this compound

The final step to obtain the target sulfonamide is the reaction of the sulfonyl chloride with an ammonia source.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride

-

Ammonium hydroxide or ammonia gas

-

A suitable solvent (e.g., dioxane, tetrahydrofuran)

Procedure:

-

The 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable solvent and cooled in an ice bath.

-

Concentrated ammonium hydroxide is added dropwise to the solution. Alternatively, ammonia gas can be bubbled through the solution.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude this compound is then purified by recrystallization or column chromatography.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1040687-55-5 | |

| Molecular Formula | C₇H₅F₄NO₂S | |

| Molecular Weight | 243.18 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 166-168 °C |

Applications in Medicinal Chemistry: A Versatile Building Block

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its unique substitution pattern allows for the creation of derivatives with tailored properties for specific therapeutic targets.

Pyrazole-Based Anti-inflammatory Agents

A significant application of benzenesulfonamide scaffolds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The blockbuster drug Celecoxib features a pyrazole core attached to a benzenesulfonamide moiety.[4][5][6][7][8] The sulfonamide group is crucial for its binding to the COX-2 enzyme.

The synthesis of pyrazole-sulfonamide conjugates typically involves the reaction of a diketone with a hydrazine-substituted benzenesulfonamide. By analogy, this compound can be converted to its corresponding hydrazine derivative and then reacted with a suitable diketone to generate novel pyrazole-based COX-2 inhibitors. The ortho-trifluoromethyl group is expected to influence the conformation of the molecule and its interaction with the enzyme's active site, potentially leading to enhanced potency or selectivity.

Caption: Synthetic pathway to novel pyrazole-based COX-2 inhibitors.

URAT1 Inhibitors for the Treatment of Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. The urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys.[9][10] Inhibiting URAT1 is a validated therapeutic strategy to lower serum uric acid levels.[11][12][13] A recent patent has disclosed the use of 2-trifluoromethyl benzenesulfonamide derivatives as potent URAT1 inhibitors.[14]

This precedent strongly suggests that this compound can serve as a crucial starting material for the development of novel URAT1 inhibitors. The sulfonamide nitrogen can be functionalized with various side chains to optimize interactions within the URAT1 binding pocket, with the fluorinated phenyl ring contributing to overall potency and pharmacokinetic properties.

Caption: Mechanism of action for URAT1 inhibitors derived from the core scaffold.

Conclusion and Future Perspectives

This compound is a strategically designed building block that holds considerable promise for the discovery of new drugs. Its synthesis is achievable from commercially available precursors, and its unique electronic properties make it an ideal candidate for incorporation into established pharmacophores. The potential to develop novel, highly potent, and selective COX-2 inhibitors and URAT1 inhibitors based on this scaffold warrants further investigation. As the demand for therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-(trifluoromethyl)aniline (99%) - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - New Celecoxib Derivatives as Anti-Inflammatory Agents - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]

Methodological & Application

Synthesis protocol for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

An Application Note and In-Depth Protocol for the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Sulfonamides

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational design. These modifications can profoundly enhance a compound's metabolic stability, membrane permeability, and binding affinity. The target molecule, this compound, is a highly valuable building block that embodies this principle. It serves as a key intermediate for synthesizing a range of biologically active agents, from kinase inhibitors in oncology to novel herbicides.[1][2] The sulfonamide moiety provides a versatile anchor for further chemical elaboration and can act as a bioisostere for carboxylic acids, improving pharmacokinetic profiles.[3][4]

This document provides a comprehensive, two-part synthesis protocol, grounded in established chemical principles. It is designed for researchers and process chemists, offering not just a series of steps, but a detailed rationale for the chosen methodology, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the conversion of a commercially available aniline precursor into a reactive sulfonyl chloride intermediate. The second stage is the subsequent amination of this intermediate to yield the final sulfonamide product. This approach is a classic and robust method for sulfonamide synthesis.[5][6]

Part I: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

The cornerstone of this synthesis is the conversion of the starting amine, 4-Fluoro-2-(trifluoromethyl)aniline, into the corresponding sulfonyl chloride. For this transformation, the Sandmeyer-type reaction is the method of choice.[7][8] This reaction involves the diazotization of the primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide to install the sulfonyl chloride group.[9] Modern variations of this protocol often employ stable SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to circumvent the challenges of handling gaseous sulfur dioxide, thereby enhancing operational safety and scalability.[4][9]

Reaction Principle: The Sandmeyer Chlorosulfonylation

The process begins with the formation of an aryl diazonium salt by treating the aniline with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in a strong acid. This highly reactive intermediate is then introduced to a solution containing a sulfur dioxide source and a copper(II) catalyst. The copper catalyst facilitates the radical decomposition of the diazonium salt and the subsequent addition of SO₂ and a chloride ion, yielding the desired aryl sulfonyl chloride.

Experimental Workflow: From Aniline to Sulfonyl Chloride

Caption: Workflow for the Sandmeyer chlorosulfonylation.

Materials and Reagents: Part I

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molar Eq. | Amount |

| 4-Fluoro-2-(trifluoromethyl)aniline | 393-39-5 | 179.11 | 1.0 | 10.0 g (55.8 mmol) |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | 280 mL |

| Hydrochloric Acid (37% aq.) | 7647-01-0 | 36.46 | 2.0 | 9.3 mL (111.6 mmol) |

| DABSO | 33326-44-6 | 240.28 | 0.6 | 8.05 g (33.5 mmol) |

| Copper(II) Chloride (CuCl₂) | 7447-39-4 | 134.45 | 0.05 | 0.375 g (2.79 mmol) |

| tert-Butyl nitrite (t-BuONO) | 540-80-7 | 103.12 | 1.1 | 6.7 mL (61.4 mmol) |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed for extraction |

| Saturated aq. NH₄Cl | N/A | N/A | - | As needed for quench |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | As needed for drying |

Step-by-Step Protocol: Part I

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq.), DABSO (0.6 eq.), copper(II) chloride (0.05 eq.), and acetonitrile (0.2 M solution).

-

Acidification: Add 37% aqueous hydrochloric acid (2.0 eq.) to the mixture. Stir vigorously to ensure homogeneity.

-

Diazotization: Cool the reaction mixture to 0 °C using an ice-water bath. Add tert-butyl nitrite (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is critical and temperature-sensitive; unstable diazonium intermediates can decompose if the temperature is not controlled.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Isolation: The resulting crude residue is 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, which can be used in the next step without further purification or purified by flash column chromatography if necessary.

Part II: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the highly electrophilic sulfonyl chloride is treated with an ammonia source.[10] The use of aqueous ammonium hydroxide is a common, effective, and straightforward method for this transformation. The reaction is typically performed at low temperatures to control its exothermicity.

Reaction Principle: Nucleophilic Acyl Substitution

The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide product.

Experimental Workflow: From Sulfonyl Chloride to Sulfonamide

Caption: Workflow for the amination of the sulfonyl chloride.

Materials and Reagents: Part II

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molar Eq. | Amount |

| 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | 176225-09-5 | 262.61 | 1.0 | 14.6 g (55.8 mmol, crude) |

| Isopropanol | 67-63-0 | 60.10 | - | 525 mL |

| Ammonium Hydroxide (28-30% aq.) | 1336-21-6 | 35.04 | ~4.5 | 72 mL |